Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt
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Overview
Description
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of benzoic acid groups linked through a thiobis(phenyleneazo) bridge, with hydroxyl groups and disodium salts enhancing its solubility and reactivity. It is commonly used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with thiobis(phenylene) derivatives under alkaline conditions to form the azo compound.
Hydroxylation: The resulting azo compound undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Protein Binding: The compound can interact with proteins, altering their structure and function.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-: Similar structure but without the disodium salt.
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[4-hydroxy-: Hydroxyl groups at different positions.
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-methoxy-: Methoxy groups instead of hydroxyl groups.
Uniqueness
The presence of disodium salt in benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt enhances its solubility in water, making it more versatile for various applications. Additionally, the specific positioning of hydroxyl groups contributes to its unique reactivity and interaction with other molecules.
Properties
CAS No. |
8003-87-0 |
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Molecular Formula |
C26H16N4Na2O6S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17(13-21(23)25(33)34)29-27-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)28-30-18-6-12-24(32)22(14-18)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI Key |
XJOHJQHIUPCTSS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])SC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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